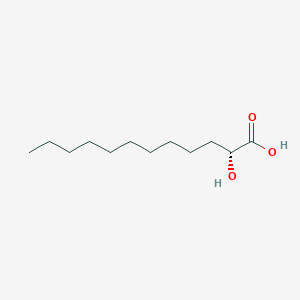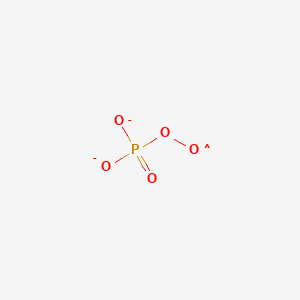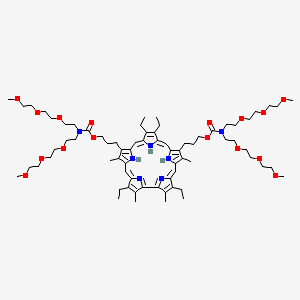
(R)-2-hydroxylauric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-hydroxylauric acid is the (R)-enantiomer of 2-hydroxylauric acid. It is an enantiomer of a (S)-2-hydroxylauric acid.
Applications De Recherche Scientifique
Biocatalytic Production
- Biocatalytic Methods for Production : (R)-2-Hydroxybutyric acid, a structurally similar compound to (R)-2-hydroxylauric acid, has been produced using biocatalytic methods. These methods involve the use of specific microorganisms, such as Gluconobacter oxydans, which can transform inexpensive and non-toxic compounds into the desired product. This approach offers an economically viable route for production (Gao et al., 2012).
Synthesis Methods
- Synthesis via Enantioselective Reduction : The synthesis of (R)-2-hydroxy-4-phenylbutyric acid, another structurally similar compound to (R)-2-hydroxylauric acid, can be achieved through enantioselective reduction of α-ketoacid. Various methods, including enzymatic and chemical hydrogenation processes, have been explored for this purpose (Schmidt et al., 1992).
Application in Biodegradable Polymers
- Production for Biopolymer Synthesis : (R)-Hydroxyalkanoic acids, similar to (R)-2-hydroxylauric acid, are used as building blocks in the synthesis of fine chemicals and biopolymers. The production of these acids through fermentation processes, especially using sustainable resources like wood extract hydrolysates, has been studied to enhance the efficiency of polyhydroxyalkanoic acids (PHA) production (Wang & Liu, 2014).
Pharmaceutical Applications
- Precursor for Pharmaceutical Products : Compounds like (R)-2-hydroxy-4-phenylbutyric acid, structurally related to (R)-2-hydroxylauric acid, serve as precursors for the production of pharmaceuticals such as Angiotensin-Converting Enzyme (ACE) inhibitors. Different synthesis techniques have been compared to optimize the production of these intermediates (Schmidt et al., 1992).
Industrial Applications
- Industrial Scale Production Techniques : Methods for efficient production of similar compounds on an industrial scale, such as the production of (R)-3-hydroxybutyric acid by specific bacterial strains, have been developed. These methods focus on optimizing conditions for maximum yield and include techniques like fed-batch cultivation (Yokaryo et al., 2018).
Environmental Impact
- Degradation and Stability Studies : Research on the hydrolytic degradation of poly[(R)-3-hydroxybutyric acid] in various conditions has provided insights into the environmental impact and stability of these biopolymers. Such studies are crucial for understanding the life cycle and sustainability of materials derived from (R)-2-hydroxylauric acid and its related compounds (Saeki et al., 2005).
Enzymatic Activity Research
- Cytochrome P450 Enzyme Studies : Research on the metabolism of lauric acid, which is structurally related to (R)-2-hydroxylauric acid, has been used to establish assays for studying cytochrome P450 4A11 enzyme activity. Such studies aid in the understanding of metabolic pathways and the development of inhibitors (Choi et al., 2018).
Propriétés
Numéro CAS |
70267-25-3 |
|---|---|
Nom du produit |
(R)-2-hydroxylauric acid |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(2R)-2-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
Clé InChI |
YDZIJQXINJLRLL-LLVKDONJSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCCCC(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242952.png)

![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)







